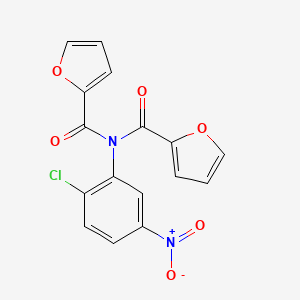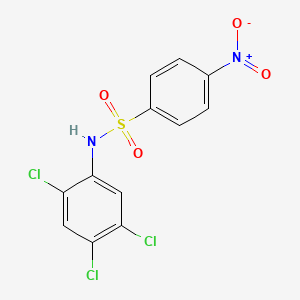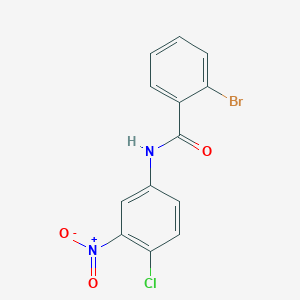![molecular formula C22H24N2O B11026996 (1Z)-4,4,6,8-tetramethyl-1-[(4-methylphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11026996.png)
(1Z)-4,4,6,8-tetramethyl-1-[(4-methylphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z)-4,4,6,8-tetramethyl-1-[(4-methylphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: is a complex heterocyclic compound with an intriguing structure. Let’s break it down:
Chemical Formula: CHNO
IUPAC Name: this compound
This compound features a fused pyrroloquinoline ring system, which contributes to its unique properties. It’s worth noting that the “1Z” in the name indicates the geometry of the double bond.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route starts with the condensation of 2-aminobenzimidazole (1) with cyanoacetic hydrazide (2) in pyridine. This reaction yields the key intermediate N-(1H-benzimidazol-2-yl)carbonylhydrazine dicyanide (2). Subsequent reactions with various secondary amines (such as piperidine, morpholine, piperazine, and N-methylglucamine) lead to the formation of different acrylonitrile derivatives (3–8) .
Industrial Production:: While industrial-scale production methods may vary, the synthetic routes described above can be adapted for large-scale production. Optimization of reaction conditions, purification, and scalability are essential considerations.
Chemical Reactions Analysis
Reactivity::
(1Z)-4,4,6,8-tetramethyl-1-[(4-methylphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: can undergo various chemical reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Nucleophilic substitution reactions can occur at specific positions.
Other Transformations: It can participate in cyclization, amidation, and other reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Various nucleophiles (amines, thiols, etc.) in appropriate solvents.
Scientific Research Applications
Chemistry::
Catalysis: It may serve as a ligand in transition metal catalysis.
Materials Science: Its unique structure could inspire novel materials.
Drug Discovery: Investigate its potential as a lead compound for drug development.
Biological Activity: Assess its effects on cellular processes.
Dyes and Pigments: Its chromophoric properties may find applications.
Functional Materials: Explore its use in organic electronics.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes. Further studies are needed to elucidate this fully.
Comparison with Similar Compounds
While I don’t have direct information on similar compounds, researchers often compare it to related pyrroloquinoline derivatives. Its structural features and reactivity distinguish it from others in this class.
Properties
Molecular Formula |
C22H24N2O |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
6,9,11,11-tetramethyl-3-(4-methylphenyl)imino-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one |
InChI |
InChI=1S/C22H24N2O/c1-13-6-8-16(9-7-13)23-19-18-11-14(2)10-17-15(3)12-22(4,5)24(20(17)18)21(19)25/h6-11,15H,12H2,1-5H3 |
InChI Key |
WXBLIYCIORBJER-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N2C3=C1C=C(C=C3C(=NC4=CC=C(C=C4)C)C2=O)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,6-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B11026916.png)
![N-(2,4-dichlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11026918.png)
![(2E)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B11026925.png)



![8-methoxy-4-methyl-N-[5-(propan-2-yl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine](/img/structure/B11026948.png)
![N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide](/img/structure/B11026962.png)

![1-[2-(4-bromophenyl)-2-oxoethyl]-1-hydroxy-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11026964.png)
![3-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11026971.png)
![N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B11026976.png)

![1,3-dimethyl-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11026991.png)
